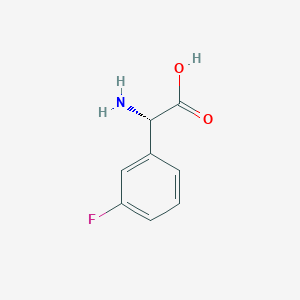

(2S)-2-amino-2-(3-fluorofenil)ácido acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position and an amino group at the alpha position

Aplicaciones Científicas De Investigación

(2S)-2-amino-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate in drug synthesis.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of 3-fluorophenylacetonitrile using a chiral rhodium catalyst can yield the desired product. Another method involves the use of chiral auxiliaries in the alkylation of 3-fluorophenylacetic acid derivatives.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(3-fluorophenyl)acetic acid typically involves large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetic acid derivatives.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

Phenylacetic acid: Lacks the fluorine and amino substituents.

3-fluorophenylacetic acid: Lacks the amino group.

2-amino-2-phenylacetic acid: Lacks the fluorine substituent.

Uniqueness

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of both the fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amino group can increase its solubility and reactivity in biochemical processes.

Actividad Biológica

(2S)-2-amino-2-(3-fluorophenyl)acetic acid, commonly known as a fluorinated amino acid, has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a chiral center at the second carbon atom, an amino group, and a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.

The biological activity of (2S)-2-amino-2-(3-fluorophenyl)acetic acid is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The fluorine atom can improve binding affinity through:

- Hydrogen Bonding : The amino group participates in hydrogen bonding with target proteins.

- Electrostatic Interactions : The carboxylic acid group can engage in ionic interactions.

- Hydrophobic Interactions : The fluorinated phenyl group contributes to the overall hydrophobic character, facilitating membrane penetration.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, a derivative with a 3-fluorophenyl substituent was shown to exhibit excellent activity against Leishmania major, demonstrating EC50 values in the nanomolar range. This suggests that modifications involving fluorinated phenyl groups can enhance efficacy against parasitic infections .

Antimicrobial Activity

(2S)-2-amino-2-(3-fluorophenyl)acetic acid has also been evaluated for its antimicrobial properties. Its derivatives have shown moderate to good activity against various bacterial strains, including:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These results indicate that fluorinated derivatives may serve as promising candidates for developing new antimicrobial agents .

Case Studies

- Antiparasitic Research : A study published in January 2023 identified a pyrimido[1,2-a]benzimidazole compound with a 3-fluorophenyl substituent as highly effective against Leishmania major. This finding emphasizes the significance of incorporating fluorinated phenyl groups in drug design for targeting parasitic diseases .

- Antimicrobial Studies : Research on monomeric alkaloids demonstrated that compounds similar to (2S)-2-amino-2-(3-fluorophenyl)acetic acid exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance antimicrobial potency .

Applications in Drug Development

The compound is being investigated as a chiral intermediate in pharmaceutical synthesis, particularly for developing drugs targeting specific biochemical pathways. Its unique properties make it suitable for synthesizing complex organic molecules used in medicinal chemistry .

Summary

(2S)-2-amino-2-(3-fluorophenyl)acetic acid presents a compelling case for further research due to its diverse biological activities and potential applications in medicine. Its ability to act on various biological targets while exhibiting favorable pharmacological properties positions it as a valuable compound in drug discovery efforts.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBCZIDQKJNFP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.